![molecular formula C9H10ClN3 B171379 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile CAS No. 151414-95-8](/img/structure/B171379.png)
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the inhibition of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then enter the nucleus and regulate gene expression. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can block the activation of STATs and reduce the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of JAK enzymes and reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile in lab experiments include its specificity for JAK enzymes and its potential use in the development of new drugs for autoimmune diseases. However, there are also limitations to using this compound, such as its potential toxicity and its limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile. These include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
2. Development of new JAK inhibitors based on the structure of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile.
3. Investigation of the potential use of this compound in the treatment of other autoimmune diseases.
4. Studies on the combination of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile with other drugs for the treatment of autoimmune diseases.
5. Development of new formulations and delivery methods for this compound to improve its efficacy and safety.
Conclusion:
In conclusion, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile is a promising compound for the treatment of autoimmune diseases. Its specificity for JAK enzymes and its potential use in the development of new drugs make it an attractive target for scientific research. However, further studies are needed to fully understand its pharmacokinetics, pharmacodynamics, and potential side effects.
Synthesemethoden
The synthesis of 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile involves the reaction of 2-chloro-3-cyanopyridine with 2-amino-2-methyl-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 100-110°C and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile has been extensively studied for its potential use in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound acts as a JAK inhibitor and blocks the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAK enzymes, 2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile can reduce inflammation and suppress the immune system, which is beneficial in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
151414-95-8 |
|---|---|
Produktname |
2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile |
Molekularformel |
C9H10ClN3 |
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
2-[(2-chloropyridin-3-yl)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C9H10ClN3/c1-9(2,6-11)13-7-4-3-5-12-8(7)10/h3-5,13H,1-2H3 |
InChI-Schlüssel |
ALYIXYJFIHMYDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Kanonische SMILES |
CC(C)(C#N)NC1=C(N=CC=C1)Cl |
Synonyme |
2-(2-Chloro-pyridin-3-ylamino)-2-methyl-propionitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



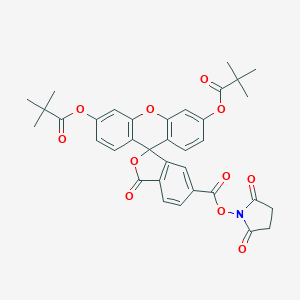
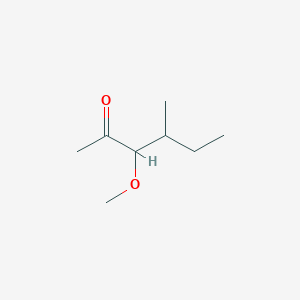
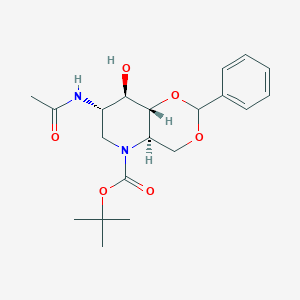
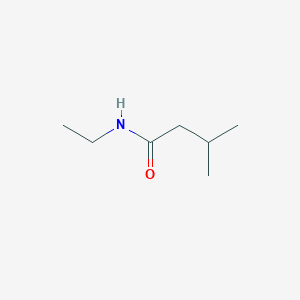
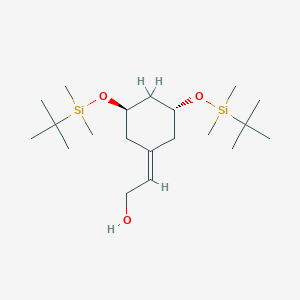

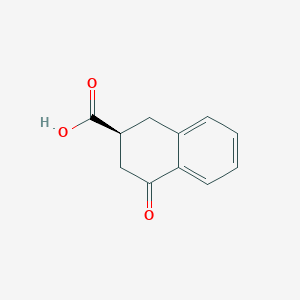
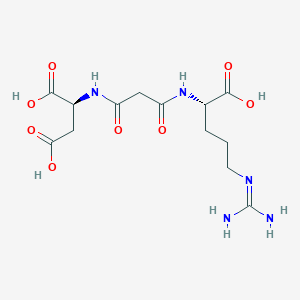
![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)

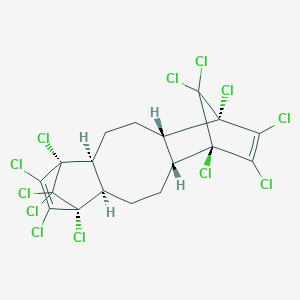

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)
